molecular formula C5H3ClN4 B12630328 5-Chloro-1H-imidazo[4,5-B]pyrazine CAS No. 1196151-76-4

5-Chloro-1H-imidazo[4,5-B]pyrazine

Katalognummer: B12630328
CAS-Nummer: 1196151-76-4
Molekulargewicht: 154.56 g/mol
InChI-Schlüssel: QNYHMZIJRPQYLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1H-imidazo[4,5-B]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system with a chlorine atom at the 5-position. This compound is part of a broader class of imidazo[4,5-B]pyrazines, which are known for their significant therapeutic potential and diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-imidazo[4,5-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with chloroformates or other chlorinating agents to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-1H-imidazo[4,5-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-B]pyrazine derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

5-Chloro-1H-imidazo[4,5-B]pyrazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-1H-imidazo[4,5-B]pyrazine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Chloro-1H-imidazo[4,5-B]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1196151-76-4

Molekularformel

C5H3ClN4

Molekulargewicht

154.56 g/mol

IUPAC-Name

5-chloro-3H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C5H3ClN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10)

InChI-Schlüssel

QNYHMZIJRPQYLY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C2C(=N1)N=CN2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.